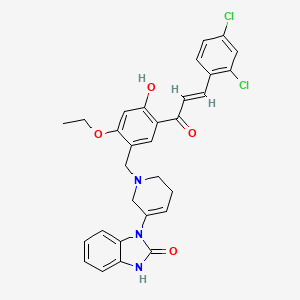
SHP2 inhibitor LY6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP2 inhibitor LY6 is a potent and selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has an IC50 value of 9.8 µM and can inhibit SHP2-mediated cell signaling and proliferation .
Méthodes De Préparation
The preparation of SHP2 inhibitor LY6 involves synthetic routes that include molecular docking and fragment molecular orbital methods for calculating binding affinity. The synthetic process typically involves the following steps:
Molecular Docking: Potential leads are identified using Maestro v10.1.
Binding Affinity Calculation: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.
Molecular Dynamics Simulation: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.
Analyse Des Réactions Chimiques
SHP2 inhibitor LY6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
SHP2 inhibitor LY6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SHP2 in oncogenic transformation and tumor progression.
Immunology: The compound is used to investigate the role of SHP2 in immune cell signaling and function.
Drug Development: this compound is used in the development of new therapeutic agents targeting SHP2.
Mécanisme D'action
SHP2 inhibitor LY6 exerts its effects by binding to an alternative pocket present between the C-SH2 and PTP domains of SHP2. This binding blocks SHP2 in its inactive state, preventing its activation by upstream stimuli. The inhibition of SHP2-mediated cell signaling and proliferation is achieved through this mechanism .
Comparaison Avec Des Composés Similaires
SHP2 inhibitor LY6 is compared with other similar compounds, such as:
This compound is unique due to its specific binding to the alternative pocket between the C-SH2 and PTP domains, which effectively blocks SHP2 in its inactive state .
Propriétés
Formule moléculaire |
C30H27Cl2N3O4 |
|---|---|
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
3-[1-[[5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-ethoxy-4-hydroxyphenyl]methyl]-3,6-dihydro-2H-pyridin-5-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |
Clé InChI |
KXGGLZVQMDYPEO-ZRDIBKRKSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)/C=C/C5=C(C=C(C=C5)Cl)Cl)O |
SMILES canonique |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
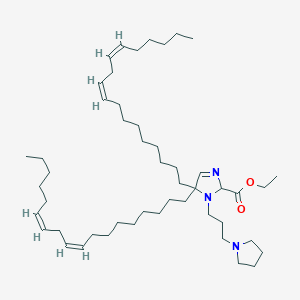
![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)
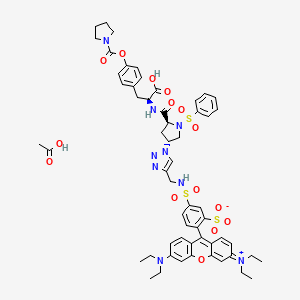
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
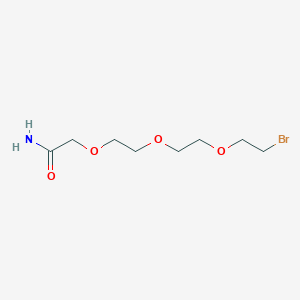
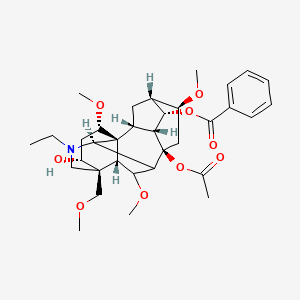
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

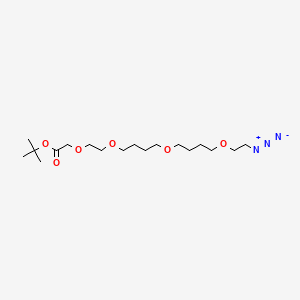
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
